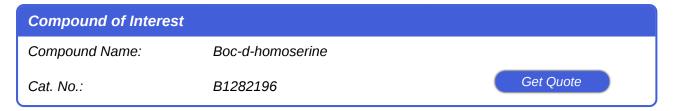


In-Depth Technical Guide to Boc-D-Homoserine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-D-homoserine (**Boc-D-homoserine**), a key building block in peptide synthesis and drug discovery. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and purification, outlines its applications, and presents relevant analytical data.

Chemical and Physical Properties

Boc-D-homoserine is a derivative of the non-proteinogenic amino acid D-homoserine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during peptide chain elongation.

Table 1: Chemical Identifiers and Properties of **Boc-D-Homoserine**



Property	Value	Source
CAS Number	67198-87-2	[1]
Alternate CAS Number	745011-75-0	[2]
Molecular Formula	C9H17NO5	[1]
Molecular Weight	219.24 g/mol	[1][2]
IUPAC Name	(2R)-2-[(tert- butoxycarbonyl)amino]-4- hydroxybutanoic acid	
Appearance	White to off-white solid/powder	_
Solubility	Soluble in DMSO	-

Synthesis and Purification

The synthesis of **Boc-D-homoserine** is typically achieved by the reaction of D-homoserine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This reaction introduces the acid-labile Boc protecting group onto the amino functionality of D-homoserine.

Experimental Protocol: Synthesis of Boc-D-Homoserine

This protocol is a general procedure for the N-Boc protection of an amino acid and is adapted for D-homoserine.

Materials:

- D-homoserine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
- Dioxane or Tetrahydrofuran (THF)
- Water



- · Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Hydrochloric acid (HCl), 1M solution

Procedure:

- Dissolve D-homoserine in a mixture of dioxane (or THF) and water.
- Add a base such as sodium bicarbonate or triethylamine to the solution to achieve a basic pH.
- To this stirred solution, add di-tert-butyl dicarbonate dissolved in dioxane (or THF) dropwise at room temperature.
- Allow the reaction to stir overnight at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
- Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl.
- Extract the product into ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **Boc-D-homoserine**.

Purification Protocol

The crude product can be purified by column chromatography on silica gel using a solvent system such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

Alternatively, recrystallization from a suitable solvent system can be employed.



Applications in Research and Drug Development

Boc-D-homoserine is a valuable building block for the synthesis of peptides and peptidomimetics. The Boc protecting group is stable under a variety of reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), making it ideal for stepwise peptide synthesis.

Its incorporation into peptide sequences allows for the introduction of a hydroxyl group in the side chain, which can be further functionalized or can participate in hydrogen bonding to influence the peptide's conformation and biological activity. D-amino acids, like D-homoserine, are often incorporated into peptide-based drug candidates to increase their resistance to enzymatic degradation by proteases, thereby enhancing their in vivo stability and therapeutic potential.

Analytical Data

The structure and purity of synthesized **Boc-D-homoserine** are confirmed by various analytical techniques.

Table 2: Spectroscopic Data for Boc-D-Homoserine

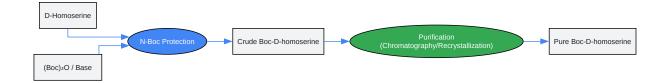


Technique	Data Interpretation
¹H NMR	Expected signals include a singlet for the tert-butyl protons of the Boc group (\sim 1.4 ppm), multiplets for the α -proton and the β - and γ -methylene protons of the homoserine backbone, and a signal for the hydroxyl proton. The chemical shifts and coupling constants provide detailed structural information.
¹³ C NMR	Characteristic peaks are expected for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon and methyl carbons of the Boc group, and the α , β , and γ carbons of the homoserine moiety.
Mass Spectrometry (MS)	The molecular ion peak corresponding to the mass of Boc-D-homoserine is expected. Fragmentation patterns often show the loss of the Boc group or parts of it, which can be diagnostic.
Infrared (IR) Spectroscopy	Key absorptions include a broad O-H stretch from the carboxylic acid and the alcohol, N-H stretching, and strong C=O stretching bands from the carboxylic acid and the urethane of the Boc group.

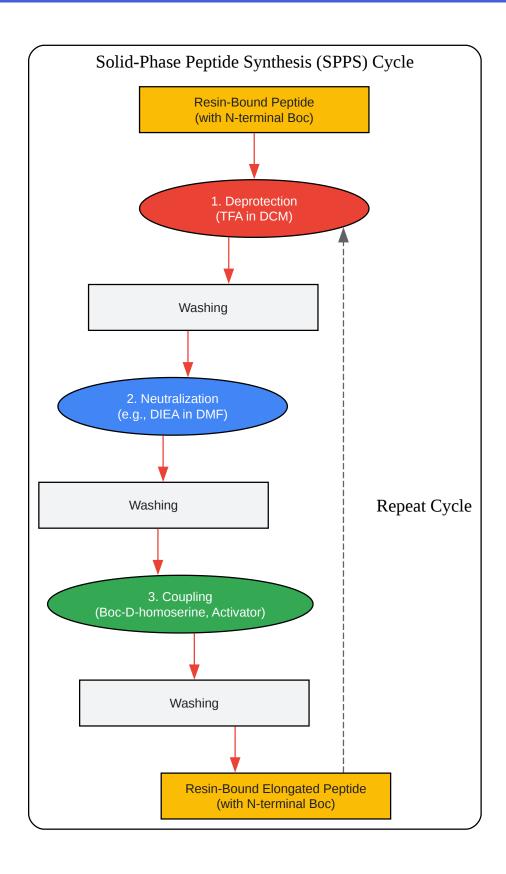
Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis of **Boc-D-homoserine** and its subsequent use in solid-phase peptide synthesis.









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References

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- 2. medchemexpress.com [medchemexpress.com]
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